

# Thiazide-Like Diuretics: A Renewed Role in Advanced Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tazide    |           |
| Cat. No.:            | B15551996 | Get Quote |

Once contraindicated, thiazide and thiazide-like diuretics are now recognized as effective antihypertensive agents in patients with advanced chronic kidney disease (CKD), challenging long-standing clinical dogma. Recent high-quality clinical trials have provided robust evidence of their efficacy in lowering blood pressure and potentially reducing albuminuria in this high-risk population.

This guide provides a comprehensive comparison of the efficacy and safety of thiazide-like diuretics in advanced CKD, supported by data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of diuretic therapy in late-stage kidney disease.

## Comparative Efficacy of Thiazide-Like Diuretics in Advanced CKD

Recent studies have demonstrated the significant blood pressure-lowering effects of thiazide-like diuretics in patients with advanced CKD, a population in whom these drugs were previously thought to be ineffective.[1][2][3] The landmark Chlorthalidone in Chronic Kidney Disease (CLICK) trial, in particular, has been instrumental in shifting this paradigm.[4][5]

Table 1: Key Efficacy Outcomes of Chlorthalidone in the CLICK Trial



| Outcome                                                      | Chlorthalidone<br>Group | Placebo Group | Difference<br>(95% CI)   | p-value |
|--------------------------------------------------------------|-------------------------|---------------|--------------------------|---------|
| Change in 24-<br>hour Systolic<br>Blood Pressure<br>(mmHg)   | -11.0                   | -0.5          | -10.5 (-14.5 to<br>-6.5) | <0.001  |
| Change in Urine Albumin-to- Creatinine Ratio (%)             | -50                     | -12           | -43 (-58 to -28)         | <0.001  |
| CI: Confidence<br>Interval. Data<br>from the CLICK<br>trial. |                         |               |                          |         |

A systematic review and meta-analysis of five clinical trials, encompassing 214 participants with a mean glomerular filtration rate (GFR) ranging from 13.0 to 26.8 mL/min/1.73 m<sup>2</sup>, further supports the blood pressure-lowering efficacy of thiazide and thiazide-like diuretics in advanced CKD.[2][6] The meta-analysis revealed a significant reduction in mean blood pressure.[2]

When comparing different thiazide-like diuretics, the Diuretic Comparison Project (DCP) provided valuable insights into the relative effects of chlorthalidone and hydrochlorothiazide. A secondary analysis of this trial focused on kidney outcomes in patients with hypertension, a population that often includes individuals with CKD.

Table 2: Comparison of Kidney Outcomes between Chlorthalidone and Hydrochlorothiazide (Diuretic Comparison Project - Secondary Analysis)



| Outcome                                                                                                                                                                               | Chlorthalidone<br>(n=6118) | Hydrochlorothi<br>azide (n=6147) | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------|----------------------------------|--------------------------|---------|
| CKD Progression                                                                                                                                                                       | 6.0%                       | 6.4%                             | 0.94 (0.81 to<br>1.08)   | 0.37    |
| Incidence of CKD                                                                                                                                                                      | 21.3%                      | 20.8%                            | -                        | 0.59    |
| Acute Kidney<br>Injury<br>(Hospitalization)                                                                                                                                           | 6.4%                       | 6.2%                             | -                        | 0.63    |
| CKD progression was defined as a doubling of serum creatinine, a terminal eGFR <15 mL/min, or dialysis initiation. Data from a secondary analysis of the Diuretic Comparison Project. |                            |                                  |                          |         |

The results suggest that chlorthalidone was not superior to hydrochlorothiazide in preventing adverse kidney outcomes.[7]

### **Experimental Protocols**

The robust findings on the efficacy of thiazide-like diuretics in advanced CKD are underpinned by rigorous clinical trial methodologies.

## The CLICK Trial (Chlorthalidone in Chronic Kidney Disease)



- Study Design: A single-center, double-blind, placebo-controlled, randomized trial.[8][9]
- Participants: 160 patients with stage 4 CKD (eGFR 15 to <30 ml/min/1.73 m²) and uncontrolled hypertension, confirmed by 24-hour ambulatory blood pressure monitoring.[8][9]
- Intervention: Participants were randomly assigned to receive either chlorthalidone (initial dose 12.5 mg/day, titrated up to 50 mg/day) or a matching placebo for 12 weeks.[5]
- Primary Outcome: The primary outcome was the change in 24-hour ambulatory systolic blood pressure from baseline to 12 weeks.[8]
- Key Inclusion Criteria: Age 18 years or older, eGFR between 15 and 30 ml/min/1.73 m<sup>2</sup>, and uncontrolled hypertension despite treatment with at least one antihypertensive drug.[8]
- Key Exclusion Criteria: Uncontrolled diabetes (HbA1c >10%), recent cardiovascular event, or use of a thiazide diuretic within the previous 12 weeks.[8]

#### The Diuretic Comparison Project (DCP)

- Study Design: A large-scale, pragmatic, open-label, randomized clinical trial.[10][11]
- Participants: 13,523 veterans aged 65 years or older with hypertension who were already taking hydrochlorothiazide.[12]
- Intervention: Participants were randomly assigned to either continue their hydrochlorothiazide treatment or switch to chlorthalidone at an approximately equivalent dose.[10]
- Primary Outcome: The primary outcome of the main trial was a composite of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization for unstable angina, and non-cancer-related death.[12] The secondary analysis focused on kidney outcomes.[7]
- Key Inclusion Criteria: Age 65 years or older, diagnosis of hypertension, and current prescription for hydrochlorothiazide 25 mg or 50 mg daily.[7]

## Signaling Pathways and Experimental Workflow



The mechanism of action of thiazide-like diuretics and the workflow of a typical clinical trial evaluating their efficacy can be visualized through the following diagrams.



Click to download full resolution via product page

Caption: Mechanism of action of thiazide-like diuretics.





Typical Experimental Workflow for a Diuretic Clinical Trial in Advanced CKD

Click to download full resolution via product page

Caption: Experimental workflow of a diuretic clinical trial.



#### **Adverse Events and Safety Considerations**

While effective, the use of thiazide-like diuretics in advanced CKD requires careful monitoring due to the potential for adverse events.[3][4]

Table 3: Key Adverse Events Associated with Thiazide-Like Diuretics in Advanced CKD

| Adverse Event                                                                                      | Chlorthalidone                                                      | Hydrochlorothi<br>azide           | Placebo | Comments                                                    |
|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------|---------|-------------------------------------------------------------|
| Hypokalemia                                                                                        | Increased risk                                                      | Lower risk than<br>Chlorthalidone | -       | Dose-dependent;<br>more frequent<br>with<br>chlorthalidone. |
| Hyponatremia                                                                                       | Can occur                                                           | Can occur                         | -       | Requires<br>monitoring of<br>serum sodium.                  |
| Hyperuricemia                                                                                      | Can occur                                                           | Can occur                         | -       | May precipitate<br>gout in<br>susceptible<br>individuals.   |
| Volume<br>Depletion                                                                                | Potential risk                                                      | Potential risk                    | -       | Monitor for signs of dehydration.                           |
| Acute Kidney<br>Injury                                                                             | Potential risk,<br>especially with<br>concomitant loop<br>diuretics | Potential risk                    | -       | Requires<br>monitoring of<br>renal function.                |
| Data compiled from multiple sources including the CLICK trial and the Diuretic Comparison Project. |                                                                     |                                   |         |                                                             |



The DCP secondary analysis found a statistically significant increased incidence of hypokalemia with chlorthalidone compared to hydrochlorothiazide (8.9% vs. 6.9%, p < 0.001). [7] In the CLICK trial, adverse events such as hypokalemia, hyponatremia, and a reversible increase in serum creatinine were more common in the chlorthalidone group than in the placebo group.[13]

#### Conclusion

The evidence from recent, well-designed clinical trials has firmly established the efficacy of thiazide-like diuretics, particularly chlorthalidone, in lowering blood pressure in patients with advanced CKD. This represents a significant advancement in the management of hypertension in this vulnerable population. While these agents offer a valuable therapeutic option, their use necessitates vigilant monitoring of electrolytes and renal function to mitigate the risk of adverse events. The choice between different thiazide-like diuretics may depend on the individual patient's risk profile, with hydrochlorothiazide potentially offering a lower risk of hypokalemia. Further research is warranted to determine the long-term effects of these diuretics on cardiovascular and renal outcomes in the advanced CKD population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thiazide diuretics in advanced chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chlorthalidone in Advanced CKD NephJC [nephjc.com]
- 6. Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]



- 7. Kidney Outcomes With Chlorthalidone Versus Hydrochlorothiazide for Hypertension | Docwire News [docwirenews.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Design and Baseline Characteristics of the Chlorthalidone in Chronic Kidney Disease (CLICK) Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. gardenersgrove.ca [gardenersgrove.ca]
- 12. Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting diuretic choice in CKD PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiazide-Like Diuretics: A Renewed Role in Advanced Chronic Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551996#validation-of-thiazide-like-diuretics-efficacy-in-advanced-ckd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





